Bexicaserin

Description

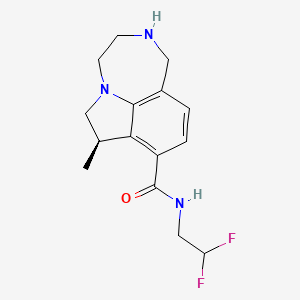

Structure

2D Structure

3D Structure

Properties

CAS No. |

2035818-24-5 |

|---|---|

Molecular Formula |

C15H19F2N3O |

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |

InChI |

InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |

InChI Key |

KGOOOHQKLRUVSF-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |

Canonical SMILES |

CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Bexicaserin: A Technical Deep Dive into 5-HT2C Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexicaserin (formerly LP352) is a potent and highly selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] It is currently under investigation as a therapeutic agent for seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2] this compound's mechanism of action is thought to involve the modulation of GABAergic neurotransmission, which helps to suppress central hyperexcitability.[2][3] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its interaction with the 5-HT2C receptor, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Pharmacological Profile of this compound

This compound is distinguished by its high affinity and selectivity for the 5-HT2C receptor. It demonstrates significantly lower affinity for the closely related 5-HT2A and 5-HT2B receptors, which is a critical attribute for minimizing off-target effects.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Kᵢ) | 44 nM | Human 5-HT2C | [1] |

| Selectivity vs. 5-HT2A | >227-fold | Human | [1] |

| Selectivity vs. 5-HT2B | >227-fold | Human | [1] |

Table 1: this compound Binding Affinity and Selectivity.

| Assay | Metric | Value | Notes | Reference |

| Ligand Binding Inhibition | % Inhibition @ 10 µM | 88% and 99.8% | In separate binding assays | [1] |

| Functional Activity | Agonist | - | Acts as a 5-HT2C receptor agonist | [1] |

Table 2: this compound In Vitro Activity.

Experimental Protocols

The characterization of this compound's 5-HT2C receptor agonism involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the 5-HT2C receptor.

Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from the human 5-HT2C receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine (a 5-HT2C receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled 5-HT2C ligand (e.g., Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Thawed cell pellets are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is conducted in a 96-well plate.

-

Incubation: To each well, cell membranes, the radioligand, and either this compound (at varying concentrations), assay buffer (for total binding), or the non-specific binding control are added. The plate is then incubated to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of 5-HT2C receptor activation by this compound, specifically the mobilization of intracellular calcium.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the 5-HT2C receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar instrument.

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye.

-

Compound Addition: The plate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.

-

Signal Detection: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response for each concentration of this compound is measured. A dose-response curve is generated to determine the EC₅₀ value.

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary and most well-understood pathway is through the coupling to Gq/11 proteins.[5][6] However, evidence also suggests coupling to other G proteins and the involvement of β-arrestin.[7][8]

Canonical Gq/11 Signaling Pathway

Upon binding of this compound, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein.[5][6] This initiates the following cascade:

-

The activated Gαq subunit stimulates phospholipase C (PLC).[5]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5]

-

The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[5]

Non-Canonical Signaling Pathways

In addition to the Gq/11 pathway, 5-HT2C receptors can also couple to other signaling cascades, contributing to the complexity of their physiological effects.

-

Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]

-

β-Arrestin Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the receptor, leading to the recruitment of β-arrestin. This can result in receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades.[3][7]

Conclusion

This compound is a highly selective 5-HT2C receptor agonist with a well-defined in vitro pharmacological profile. Its primary mechanism of action involves the activation of the canonical Gq/11 signaling pathway, leading to downstream cellular effects that are believed to contribute to its anti-seizure activity. Further research into its engagement of non-canonical signaling pathways will provide a more comprehensive understanding of its therapeutic potential and may inform the development of future 5-HT2C receptor-targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel 5-HT2C receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of this compound (LP352) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Bexicaserin (LP352): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexicaserin (LP352) is an investigational, orally administered, next-generation selective serotonin (B10506) 2C (5-HT2C) receptor superagonist.[1] It is currently under development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), a group of severe, rare epilepsy syndromes that are often refractory to currently available anti-seizure medications (ASMs).[2] Preclinical and clinical data suggest that agonism of the 5-HT2C receptor can modulate the frequency and threshold of seizure onset.[3] this compound was designed to be highly selective for the 5-HT2C receptor with the aim of minimizing off-target effects associated with less selective serotonergic agents.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key data on its pharmacology, efficacy in seizure models, and proposed mechanism of action.

Pharmacology

This compound is a potent and highly selective superagonist of the 5-HT2C receptor.[5] A superagonist is a compound that is capable of producing a maximal response greater than the endogenous agonist. In in vitro assays, this compound induced a maximal cellular response in HEK293 cells expressing the human 5-HT2C receptor that was greater than the response induced by serotonin.[6]

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT2C receptor and substantial selectivity over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[7] Agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy, and 5-HT2A agonism can be linked to psychoactive effects.[8] The high selectivity of this compound for the 5-HT2C receptor is a key design feature intended to improve its safety profile.[9]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT2C | Reference |

| 5-HT2C | 44 nM | - | [6][7] |

| 5-HT2A | >227-fold lower than 5-HT2C | >227-fold | [7] |

| 5-HT2B | >227-fold lower than 5-HT2C | >227-fold | [7] |

Table 1: Receptor Binding Profile of this compound

Mechanism of Action

The anticonvulsant effects of this compound are believed to be mediated through its potent and selective agonism of the 5-HT2C receptor. The proposed downstream mechanisms include the modulation of GABAergic neurotransmission and the inhibition of T-type calcium channels.[2][8]

Signaling Pathway

Activation of the G-protein coupled 5-HT2C receptor by this compound is thought to initiate a signaling cascade that ultimately leads to a reduction in neuronal hyperexcitability. This is achieved, in part, by enhancing the activity of GABAergic interneurons, which increases inhibitory tone in neural circuits. Additionally, 5-HT2C receptor activation has been linked to the inhibition of CaV3 T-type calcium channels, which play a role in the generation of burst firing patterns in neurons that can initiate seizures.[8]

Caption: Proposed signaling pathway for this compound's anticonvulsant activity.

Preclinical Efficacy in Seizure Models

This compound has demonstrated broad anti-seizure activity in a variety of preclinical models, suggesting its potential efficacy across different seizure etiologies.

Zebrafish Models

Due to their genetic tractability and suitability for high-throughput screening, zebrafish are a valuable tool in epilepsy research.

The scn1lab gene in zebrafish is the ortholog of the human SCN1A gene, mutations in which are the primary cause of Dravet syndrome.

-

Experimental Protocol: scn1lab-/- mutant zebrafish larvae were treated with this compound or a vehicle control. Locomotor activity was tracked using an automated device, and epileptiform activity was quantified through local field potential recordings from the optic tectum.[5]

-

Results: Treatment with this compound resulted in an 84% reduction in the frequency and an 85% reduction in the mean cumulative duration of epileptiform events.[3]

-

Experimental Protocol: Seizures were induced in wild-type zebrafish larvae through treatment with pro-convulsant compounds. The effect of this compound on brain seizure activity was then assessed. The specific chemoconvulsants and this compound concentrations used in these studies are not detailed in the available literature.

-

Results: The available data from these models is presented in the table below.

| Seizure Model | Efficacy Measure | Result | Reference |

| scn1lab-/- (Dravet Syndrome) | Reduction in frequency of epileptiform events | 84% | [3] |

| scn1lab-/- (Dravet Syndrome) | Reduction in duration of epileptiform events | 85% | [3] |

Table 2: Efficacy of this compound in Zebrafish Seizure Models

Mouse Models

The DBA/1 mouse strain is susceptible to audiogenic (sound-induced) seizures and subsequent respiratory arrest, which is used as a model for Sudden Unexpected Death in Epilepsy (SUDEP).

-

Experimental Protocol: 23-24-day-old mixed-sex DBA/1 mice were subjected to a priming phase of daily audiogenic stimulus (110-120 dB tone) for three consecutive days to induce seizures and respiratory arrest. On the fourth day, mice were orally administered this compound or a vehicle control prior to the audiogenic stimulus at various time points post-dosing. The incidence and latency to different seizure types and respiratory arrest were recorded.[10]

-

Results: this compound demonstrated a dose-dependent decrease in the incidence of all seizure types and an increase in the latency to seizure onset and respiratory arrest. At 6 hours post-dose, this compound prevented respiratory arrest in all treated mice.[10]

Caption: Experimental workflow for the audiogenic seizure (SUDEP) model in DBA/1 mice.

Preclinical Pharmacokinetics and Safety

Detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not extensively available in the public domain. However, a Phase 1 study in healthy human volunteers provides some insight into its pharmacokinetic profile.

Human Pharmacokinetics (Single Ascending Dose Study)

-

Absorption: this compound was rapidly absorbed with a median Tmax of 1.02-1.54 hours.[11]

-

Elimination: The mean terminal elimination half-life ranged from 4.67 to 6.66 hours.[11]

-

Metabolism: Metabolism is the major route of clearance, with less than 5% of the parent drug eliminated in the urine. Three inactive circulatory metabolites have been identified.[11]

-

Food Effect: A high-fat meal did not significantly alter the exposure to this compound.[11]

Conclusion

The preclinical data for this compound (LP352) demonstrate that it is a potent and highly selective 5-HT2C receptor superagonist with broad anti-seizure activity in various animal models of epilepsy. Its proposed mechanism of action, involving the enhancement of GABAergic inhibition and modulation of T-type calcium channels, provides a strong rationale for its use in the treatment of DEEs. The high selectivity of this compound for the 5-HT2C receptor is a key feature that may translate to a favorable safety profile by avoiding off-target effects. While comprehensive preclinical pharmacokinetic and toxicology data are not publicly available, the promising efficacy and selectivity profile have supported the progression of this compound into late-stage clinical development.[4] Further research is warranted to fully elucidate the downstream signaling pathways and to confirm its long-term safety and efficacy in the intended patient populations.

References

- 1. lundbeck.com [lundbeck.com]

- 2. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]

- 5. longboardpharma.com [longboardpharma.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]

- 11. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bexicaserin for the Treatment of Dravet Syndrome

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bexicaserin (LP352) is an investigational, oral, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist in late-stage clinical development for the treatment of seizures associated with Dravet syndrome (DS) and other developmental and epileptic encephalopathies (DEEs).[1][2] By targeting the serotoninergic system with high selectivity, this compound aims to suppress central hyperexcitability with a favorable safety profile, particularly concerning cardiovascular risks associated with less selective serotonergic agents.[3][4][5] Clinical data from the Phase 1b/2a PACIFIC study and its subsequent open-label extension have demonstrated clinically meaningful and sustained reductions in motor seizure frequency in patients with DS.[6][7][8] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, clinical efficacy, safety data, and the methodologies of its key clinical trials.

Molecular Profile and Mechanism of Action

This compound is a potent and highly selective 5-HT2C receptor superagonist.[9] Its therapeutic rationale is based on evidence implicating serotoninergic dysfunction in epilepsy.[10] The activation of 5-HT2C receptors is believed to reduce seizure activity through at least two primary pathways: the modulation of GABAergic neurotransmission to suppress central hyperexcitability and the inhibition of CaV3 T-type calcium channels, which are involved in the high-frequency neuronal burst firing that can initiate seizures.[5][10][11]

A critical design feature of this compound is its selectivity. It exhibits a binding affinity (Ki) of 44 nM for the 5-HT2C receptor and shows over 227-fold selectivity for this receptor compared to the 5-HT2A and 5-HT2B subtypes.[12] This high selectivity is significant because it is expected to minimize the risk of off-target effects, such as the cardiac valvulopathy linked to 5-HT2B receptor activation by other serotonergic drugs.[5][12][13] Preclinical studies have confirmed its efficacy in various animal seizure models, including a reduction in seizures and respiratory arrest in a mouse model of Sudden Unexpected Death in Epilepsy (SUDEP).[4][10][11]

Pharmacokinetics and Drug-Drug Interactions

This compound is an orally administered, centrally acting agent.[2] Pharmacokinetic assessments have shown it is rapidly absorbed with a median time to maximum plasma concentration (Tmax) of approximately 1-2 hours, with no reported food effect.[11][14] The primary route of metabolism is glucuronidation.[11] It is converted into three pharmacologically inactive metabolites, with the M20 metabolite being the most prominent, showing exposures 9 to 33 times higher than the parent compound.[14] The main elimination pathway is believed to be hepatic, given its low renal clearance.[14] Importantly for a patient population often on polypharmacy, this compound has demonstrated a low potential for drug-drug interactions with other common antiseizure medications.[3][15]

| Parameter | Description | Citation(s) |

| Administration | Oral, three times daily (TID) | [14] |

| Absorption | Rapidly absorbed | [11][14] |

| Tmax | ~1-2 hours | [14] |

| Food Effect | None reported | [11] |

| Metabolism | Glucuronidation; three inactive metabolites (M20 is major) | [11][14] |

| Elimination | Primarily hepatic metabolism and/or excretion | [14] |

| Drug Interactions | Negligible potential for interaction with common antiseizure drugs | [3][15] |

| Table 1: Summary of this compound Pharmacokinetic Parameters. |

Clinical Development Program

The clinical development of this compound has followed a structured path from early-phase trials to the current global Phase 3 program, known as the DEEp Program. The initial PACIFIC study provided the foundational proof-of-concept, which was supported by long-term data from an Open-Label Extension (OLE). The ongoing DEEp SEA study is the pivotal trial focused specifically on Dravet syndrome.

Clinical Efficacy in Dravet Syndrome

Data from the this compound clinical program have shown significant efficacy in reducing seizure frequency for patients with Dravet syndrome.

| Study / Extension | Treatment Duration | Patient Subgroup | N | Median Reduction in Countable Motor Seizures | Citation(s) |

| PACIFIC Study | ~11 weeks | Dravet Syndrome | 4 | -72.1% to -74.6% | [3][6][8] |

| Expanded Access | ~18 months | Dravet Syndrome | 3 | -73.0% | [3] |

| Expanded Access | ~24 months | Dravet Syndrome | 1 | -100% | [3] |

| Table 2: Efficacy of this compound in Dravet Syndrome Patients Across Studies. |

In the foundational PACIFIC study, this compound also demonstrated broad efficacy across different types of developmental and epileptic encephalopathies.[3][8]

| DEE Subtype | N (this compound Arm) | Median Reduction in Countable Motor Seizures | Citation(s) |

| Dravet Syndrome | 4 | -74.6% | [3][8] |

| Lennox-Gastaut Syndrome | 17 | -50.8% | [3][8] |

| Other DEEs | 15 | -65.5% | [3][8] |

| Placebo (All DEEs) | 9 | -17.4% to -20.8% | [6][8] |

| Table 3: Comparative Efficacy Across DEE Subtypes in the PACIFIC Study. |

Long-term data from the Open-Label Extension and Expanded Access Program show that the reduction in seizure frequency is durable over treatment periods extending up to two years.[3][7][16]

Safety and Tolerability Profile

This compound has been generally well-tolerated across its clinical trials.[6][17] Most treatment-emergent adverse events (TEAEs) have been mild to moderate in severity.

| Adverse Event | Study / Phase | Frequency / Notes | Citation(s) |

| Somnolence / Lethargy | PACIFIC, OLE | Most common reason for discontinuation | [6][16][18] |

| Decreased Appetite | PACIFIC, OLE | Commonly reported | [6][16][18] |

| Constipation / Diarrhea | PACIFIC | Commonly reported | [6][16] |

| Upper Respiratory Tract Infections | OLE | Most common AE in the 12-month OLE | [18][19] |

| Weight Decrease | OLE | Commonly reported | [18][19] |

| Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound. |

Discontinuation rates due to adverse events have been highest during the initial dose titration period.

| Study Phase | Discontinuation Rate (this compound Arm) | Citation(s) |

| PACIFIC - Titration | 16.3% (7 of 43 participants) | [8][16] |

| PACIFIC - Maintenance | 4.7% (2 of 43 participants) | [8][16] |

| Open-Label Extension (12-month) | 2.4% (1 of 41 participants) | [18] |

| Table 5: Discontinuation Rates Due to Adverse Events in Clinical Trials. |

Experimental Protocols

PACIFIC Study (Phase 1b/2a; NCT05364021)

-

Design: A randomized (4:1), double-blind, placebo-controlled, parallel-group study.[8][9]

-

Population: 52 participants aged 12 to 65 years with a diagnosis of a DEE (including DS and LGS), experiencing at least 4 countable motor seizures per 28-day period while on a stable regimen of 1 to 4 antiseizure medications.[4][16][20]

-

Methodology: The study consisted of a 28-day baseline period, followed by a 15-day flexible dose titration period where participants were escalated to a maximum tolerated dose (up to 12 mg TID).[9][16][21] This was followed by a 60-day maintenance period at the highest tolerated dose.[9][16]

-

Endpoints: The primary endpoint was safety and tolerability, assessed by the incidence of TEAEs.[9] A key secondary endpoint was the percent change from baseline in the frequency of countable motor seizures.[8]

Open-Label Extension (OLE; NCT05626634)

-

Design: A 52-week, open-label, long-term safety and efficacy study for participants who completed the PACIFIC trial.[1][18][19]

-

Population: 41 participants from the PACIFIC study, including those previously on this compound and those who had been on placebo.

-

Methodology: Participants underwent a 15-day flexible titration period (maximum dose of 12 mg TID) followed by up to one year of maintenance treatment.[21][22]

-

Endpoints: To investigate the long-term safety, tolerability, and efficacy (effect on seizure frequency) of this compound.[18][21]

DEEp SEA Study (Phase 3; NCT06660394)

-

Design: A global, double-blind, randomized, placebo-controlled pivotal trial.[1][2][23]

-

Population: Approximately 160 participants aged 2 to 65 years with a confirmed diagnosis of Dravet Syndrome.[1][2][24] Key inclusion criteria include experiencing at least 4 countable motor seizures per month and being on a stable dose of 1 to 4 concomitant antiseizure medications.[24]

-

Methodology: The trial includes a 5-week screening and baseline period, a 3-week dose titration period, and a 12-week maintenance period on the highest tolerated dose.[1][2] Eligible participants who complete the study may enroll in a 52-week open-label extension (DEEp OLE Study).[1][2]

-

Endpoints: The primary endpoint is efficacy, measured by the change in countable motor seizure frequency.[1][2] Secondary endpoints include safety and tolerability.[2]

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for Dravet syndrome. Its high selectivity for the 5-HT2C receptor offers a distinct mechanism of action with the potential for a favorable safety profile.[3][12] Clinical data to date have consistently demonstrated substantial and durable reductions in seizure frequency for this difficult-to-treat patient population.[3][6] The ongoing global Phase 3 DEEp SEA study is a critical next step to confirm these findings in a larger patient cohort and to fully establish the risk-benefit profile of this compound.[1][2] If successful, this compound could become a valuable addition to the treatment armamentarium for Dravet syndrome and other severe epileptic encephalopathies.

References

- 1. Longboard begins Phase III Dravet syndrome treatment trial [clinicaltrialsarena.com]

- 2. Longboard Pharmaceuticals Starts Phase 3 Study of this compound in Dravet Syndrome [synapse.patsnap.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dravetsyndromenews.com [dravetsyndromenews.com]

- 7. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]

- 8. researchgate.net [researchgate.net]

- 9. content-archive.fast-edgar.com [content-archive.fast-edgar.com]

- 10. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trial.medpath.com [trial.medpath.com]

- 16. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [lundbeck.com]

- 17. dravetsyndromenews.com [dravetsyndromenews.com]

- 18. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]

- 19. Longboard reports data from Phase II trial of DEEs treatment [clinicaltrialsarena.com]

- 20. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [prnewswire.com]

- 21. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]

- 22. neurology.org [neurology.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. clinicaltrials.eu [clinicaltrials.eu]

Bexicaserin for Lennox-Gastaut Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lennox-Gastaut Syndrome (LGS) is a severe form of developmental and epileptic encephalopathy (DEE) characterized by multiple seizure types, cognitive impairment, and abnormal electroencephalogram (EEG) findings.[1] Treatment remains challenging, with many patients experiencing refractory seizures despite polypharmacy. Bexicaserin (formerly LP352) is an investigational, orally administered, highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist being developed for the treatment of seizures associated with LGS and other DEEs.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides an in-depth overview of the current clinical data, mechanism of action, and experimental protocols related to this compound's development for LGS.

Mechanism of Action

This compound is a potent and highly selective superagonist of the 5-HT2C receptor.[8] Its mechanism of action in reducing seizures is believed to involve the modulation of GABAergic neurotransmission, which suppresses central hyperexcitability.[3][14] Activation of 5-HT2C receptors has been shown to inhibit CaV3 calcium channels, which are responsible for the T-type calcium current.[7] These channels are implicated in the high-frequency burst firing of neurons, a pattern that is often a precursor to seizures.[7] By inhibiting these channels, this compound may reduce the likelihood of seizure initiation.[7]

The selectivity of this compound for the 5-HT2C receptor subtype, with minimal affinity for 5-HT2A and 5-HT2B receptors, is a key feature.[7][8][13] This selectivity is expected to minimize the risk of cardiovascular toxicity, such as cardiac valvulopathy, which has been associated with less selective serotonergic agents like fenfluramine.[7][10][13]

Signaling Pathway

Clinical Development Program

This compound is currently in Phase 3 clinical trials for the treatment of seizures associated with DEEs, including LGS.[2][4][10][13][15] The pivotal study supporting its late-stage development is the PACIFIC trial, a Phase 1b/2a study, and its subsequent open-label extension (OLE).[1][5][6][9][11][15][16][17][18]

Experimental Protocol: The PACIFIC Study (NCT05364021)

The PACIFIC study was a Phase 1b/2a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety, tolerability, efficacy, and pharmacokinetics of this compound in participants with DEEs.[6][9]

-

Study Population: 52 participants aged 12 to 65 years with a diagnosis of a DEE, including Dravet syndrome, Lennox-Gastaut syndrome, and other DEEs.[6][9]

-

Inclusion Criteria: Participants must have had at least four countable motor seizures during a 28-day baseline period while on a stable regimen of one to four concomitant antiseizure medications.[6]

-

Study Design: The trial consisted of a screening period, a 28-day baseline period, a 15-day dose titration period, and a 60-day maintenance period.[6][9][17]

-

Treatment Arms: Participants were randomized to receive either this compound or a placebo.[9]

-

Dosage: During the titration period, the dose of this compound was flexibly increased to a maximum of 12 mg three times daily (TID), based on tolerability.[1]

-

Primary Endpoints: The primary endpoints were safety and tolerability.[6]

-

Secondary Endpoints: Efficacy was a key secondary endpoint, measured by the change in the frequency of countable motor seizures from baseline.[9][18]

Experimental Workflow

Clinical Efficacy Data

The PACIFIC study and its OLE have demonstrated clinically meaningful and sustained reductions in seizure frequency in participants with LGS and other DEEs.[5][6][9][11][15][16][17][18][19][20][21]

Table 1: Median Percentage Reduction in Countable Motor Seizure Frequency from Baseline

| Study Phase | Overall DEE Population | Lennox-Gastaut Syndrome (LGS) |

| PACIFIC Trial (Maintenance) | -59.8%[18] | -50.8%[15][18] |

| Open-Label Extension (~6 months) | -57.7%[5] | -44.2% (at 1 year)[15] |

| Open-Label Extension (1 year) | -59.3%[19] | - |

| Expanded Access Program (~18 months) | -60.2%[6][15] | -51.9%[15] |

| Expanded Access Program (~24 months) | -53.7%[6][15] | -37.1%[15] |

Table 2: Responder Rates in the PACIFIC Trial (Maintenance Period)

| Responder Threshold | This compound Group | Placebo Group |

| ≥50% Reduction in Seizures | 60.0%[12][18] | 33.3%[12][18] |

| ≥75% Reduction in Seizures | ~33%[12] | 0%[12] |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[2][4][5][6][9] The most common treatment-emergent adverse events (TEAEs) reported in the PACIFIC trial were somnolence, decreased appetite, constipation, diarrhea, lethargy, tremor, urinary tract infection, fatigue, pyrexia, agitation, and hypertension.[6] The majority of adverse events were mild to moderate in severity.[4][9]

Discontinuation due to TEAEs occurred in 16.3% of this compound-treated participants during the titration period and 4.7% during the maintenance period.[6][18]

Pharmacokinetics and Drug-Drug Interactions

This compound is rapidly absorbed, with a median time to maximum concentration (Tmax) of approximately 1-2 hours.[2] It has a mean terminal elimination half-life of 4.67-6.66 hours.[4] A high-fat meal does not significantly affect the exposure of this compound, allowing for administration without regard to food.[4][22]

Metabolism is the primary route of clearance, with less than 5% of the parent drug eliminated in the urine.[4][22] this compound is metabolized to three pharmacologically inactive circulatory metabolites.[2][4] The primary metabolism is via UDP-glucuronosyltransferase (UGT).[23]

Studies on drug-drug interactions have shown that this compound has a low potential to act as a perpetrator of interactions with substrates of various renal, hepatic, and efflux transporters, as well as most CYP/UGT enzymes.[23] A weak inhibitory effect on CYP1A2 has been observed.[23]

Conclusion and Future Directions

The clinical data to date for this compound in patients with Lennox-Gastaut syndrome and other DEEs are promising, demonstrating a sustained reduction in seizure frequency with a favorable safety and tolerability profile.[5][6][9][11][15][16][17][18][19][20][21] The highly selective mechanism of action as a 5-HT2C receptor superagonist offers a novel therapeutic approach for this difficult-to-treat patient population.[3][7][8][14]

The ongoing global Phase 3 program (the DEEp Program) will provide more definitive evidence of this compound's efficacy and safety in a larger patient population.[10][15] These trials will be crucial in determining the future role of this compound in the management of Lennox-Gastaut syndrome and other developmental and epileptic encephalopathies.

References

- 1. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Longboard reports data from Phase II trial of DEEs treatment [clinicaltrialsarena.com]

- 6. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [lundbeck.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

- 9. Positive PACIFIC Study Results for this compound in DEEs [synapse.patsnap.com]

- 10. lundbeck.com [lundbeck.com]

- 11. neurology.org [neurology.org]

- 12. additional efficacy analyses of the this compound pacific study in participants with developmental and epileptic encephalopathies: responder rates, number needed to treat, and seizure-free days [aesnet.org]

- 13. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]

- 14. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

- 16. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]

- 17. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [prnewswire.com]

- 18. researchgate.net [researchgate.net]

- 19. trial.medpath.com [trial.medpath.com]

- 20. Longboard Pharmaceuticals Reports Positive Interim Results from this compound Study in DEE Participants [synapse.patsnap.com]

- 21. dravetsyndromenews.com [dravetsyndromenews.com]

- 22. researchgate.net [researchgate.net]

- 23. cocktail approach for assessment of drug-drug-interaction potential of this compound as a perpetrator on the pharmacokinetics of substrates for renal, hepatic, efflux transporters, and cyp/ugt enzymes [aesnet.org]

The Role of Serotonin 5-HT2C Receptors in Seizures: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serotonin (B10506) (5-HT), a key neurotransmitter, modulates neuronal excitability through a diverse family of receptors. Among these, the 5-HT2C receptor, a G-protein coupled receptor (GPCR), has emerged as a significant modulator of seizure activity. Predominantly coupled to Gq/11 proteins, its activation initiates a signaling cascade that influences neuronal firing and network excitability. Evidence from preclinical models, including genetic knockout studies and pharmacological interventions, strongly suggests that 5-HT2C receptor activation generally confers an anticonvulsant effect, suppressing neuronal hyperexcitability.[1] Mice lacking this receptor exhibit increased susceptibility to audiogenic and other induced seizures, as well as spontaneous lethal seizures, highlighting the receptor's protective role.[1][2] Pharmacological activation of 5-HT2C receptors with selective agonists has been shown to inhibit epileptiform activity in various seizure models, including absence and limbic seizures.[1][2] Conversely, depletion of brain serotonin or antagonism of 5-HT2C receptors can lower the seizure threshold.[3][4][5] This technical guide provides an in-depth overview of the 5-HT2C receptor's signaling pathways, summarizes quantitative data from key preclinical studies, details relevant experimental protocols, and discusses the therapeutic potential of targeting this receptor for the treatment of epilepsy.

5-HT2C Receptor Signaling Pathways

The 5-HT2C receptor is a GPCR that primarily signals through the Gαq/11 family of G-proteins.[6][7] Upon serotonin binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] This canonical pathway ultimately modulates neuronal excitability by influencing ion channel activity and neurotransmitter release.[8]

Beyond the primary Gαq/11 pathway, 5-HT2C receptors can also couple to other G-proteins, such as Gαi/o and Gα13, and activate other downstream effectors including Phospholipase A2 (PLA2) and Phospholipase D (PLD).[8][9][10] This signaling diversity allows for complex and context-dependent regulation of neuronal function.

Quantitative Data on 5-HT2C Ligands in Seizure Models

The anticonvulsant effects of 5-HT2C receptor activation have been quantified in numerous preclinical studies. The tables below summarize the effects of selective agonists and antagonists on seizure parameters in various rodent models.

Table 1: Effects of 5-HT2C Receptor Agonists on Seizure Parameters

| Compound | Dose | Animal Model | Seizure Type | Key Finding | Reference |

| m-CPP | 0.9 & 2.5 mg/kg, i.p. | WAG/Rij Rat | Absence (Spike-Wave Discharges) | Dose-dependent decrease in number and duration of SWDs. | [11] |

| m-CPP | 1 mg/kg, i.p. | Urethane-anesthetized Rat | Limbic (Maximal Dentate Activation) | Reduced the duration of the MDA response. | [1] |

| Lorcaserin | 3 mg/kg, i.p. | Urethane-anesthetized Rat | Limbic (Maximal Dentate Activation) | Reduced the duration of the MDA response. | [1] |

| Lorcaserin | 1-10 mg/kg, i.p. | GAERS Rat | Absence (Spike-Wave Discharges) | Dose-dependently suppressed total time in ASs. | [2][12][13] |

| CP-809,101 | 3 & 10 mg/kg, i.p. | GAERS Rat | Absence (Spike-Wave Discharges) | Dose-dependent decrease in total time spent in seizures. | [2][12][13] |

| Ro 60-0175 | 1-3 mg/kg, i.p. | Urethane-anesthetized Rat | Limbic (Maximal Dentate Activation) | No significant antiepileptogenic effect alone. | [1] |

i.p. - intraperitoneal; WAG/Rij - Wistar Albino Glaxo from Rijswijk; GAERS - Genetic Absence Epilepsy Rats from Strasbourg; SWDs - Spike-Wave Discharges; ASs - Absence Seizures; MDA - Maximal Dentate Activation.

Table 2: Effects of 5-HT2C Receptor Antagonists on Seizures

| Compound | Dose | Animal Model | Seizure Type / Condition | Key Finding | Reference |

| SB-242084 | 0.2 mg/kg, i.p. | WAG/Rij Rat | Absence (Spike-Wave Discharges) | No significant effect alone; blocked the anticonvulsant effect of m-CPP. | [11] |

| SB-242084 | 0.5 mg/kg, i.p. | GAERS Rat | Absence (Spike-Wave Discharges) | Blocked the anticonvulsant effect of Lorcaserin and CP-809,101. | [2][12][13] |

| SB-242084 | Not specified | Congenic Mice | Handling-induced convulsions (alcohol withdrawal) | Attenuated severity of convulsions. | [1] |

| Mesulergine | 2 or 4 mg/kg | Wild-type Mice | Electroshock-induced Seizures | Recapitulated the increased seizure susceptibility phenotype of 5-HT2C knockout mice. | [4] |

Key Experimental Protocols

Reproducible and standardized protocols are critical for investigating the role of 5-HT2C receptors in seizures. Below are detailed methodologies for common preclinical assessments.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to assess a compound's ability to protect against clonic seizures induced by the GABAA antagonist, pentylenetetrazol.[14]

Protocol:

-

Animal Preparation: Use adult male mice (e.g., C57BL/6J), weighing 20-25g. House animals with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow at least one week of acclimatization before testing.

-

Drug Administration: Administer the test compound (e.g., a 5-HT2C agonist) or vehicle via the desired route (e.g., intraperitoneal injection). The timing of administration should be based on the compound's known pharmacokinetic profile (typically 15-30 minutes pre-PTZ).[15]

-

Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a dose known to reliably induce clonic seizures (e.g., 85-120 mg/kg).[15]

-

Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber. Observe the animal for 30 minutes.

-

Scoring: Record the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension. Seizure severity can be scored using a standardized scale (e.g., Racine scale). Protection is defined as the absence of a generalized clonic seizure during the observation period.

-

Data Analysis: Compare the percentage of protected animals between the drug-treated and vehicle-treated groups using Fisher's exact test. Compare seizure latencies using a t-test or ANOVA.

EEG Recording in Genetic Absence Epilepsy Models

This protocol is for recording spontaneous spike-wave discharges (SWDs) in freely moving genetic models of absence epilepsy, such as the GAERS rat.[12][13]

Protocol:

-

Surgical Implantation:

-

Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.[16]

-

Expose the skull and drill small burr holes for electrode placement.

-

Implant stainless steel screw electrodes over the fronto-parietal cortex. A reference electrode is placed over the cerebellum.[12]

-

Secure the electrode assembly to the skull with dental cement.

-

Allow a recovery period of at least one week post-surgery.

-

-

EEG Recording:

-

Place the rat in a recording chamber and connect the headmount to a preamplifier and data acquisition system (e.g., Open Ephys).[16]

-

Allow the animal to acclimate to the recording setup.

-

Record a baseline EEG for a defined period (e.g., 1-2 hours) to establish the rate of spontaneous SWDs.

-

-

Drug Administration:

-

Administer the test compound or vehicle (i.p.).

-

Continue EEG recording for a post-injection period (e.g., 2 hours).

-

-

Data Analysis:

-

Visually inspect or use an automated algorithm to detect SWDs, which are characterized by high-amplitude, bilaterally synchronous spikes and waves with a frequency of 7-11 Hz.[16]

-

Quantify the total duration, number, and mean duration of SWDs for the baseline and post-injection periods.

-

Normalize the post-injection data to the baseline values and compare between treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Locomotor Activity Assessment

It is crucial to assess whether a test compound affects general locomotor activity, as this could confound the interpretation of seizure tests.[17][18]

Protocol:

-

Apparatus: Use an open field arena (e.g., 50x50 cm) equipped with infrared beams or a video tracking system.[17][19][20]

-

Acclimatization: Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate.[17]

-

Procedure:

-

Administer the test compound or vehicle at doses identical to those used in seizure studies.

-

At the time corresponding to the seizure test, place the animal into the center or along the wall of the open field arena.[21]

-

Allow the animal to explore freely for a set period (e.g., 8-30 minutes).[21]

-

The system automatically records parameters such as total distance traveled, time spent moving, and rearing frequency.[17][21]

-

-

Data Analysis: Compare locomotor parameters between drug-treated and vehicle-treated groups using a t-test or ANOVA. A lack of significant difference suggests the compound's effects in seizure models are not due to general motor impairment or sedation.

Therapeutic Implications and Future Directions

The consistent anticonvulsant effects observed upon 5-HT2C receptor activation in preclinical models make it a compelling target for the development of novel antiepileptic drugs (AEDs).[3][4][5] Selective 5-HT2C agonists could offer a new mechanistic approach for treating epilepsy, particularly for patients with refractory seizures. The recent success of fenfluramine, which has activity at 5-HT2C receptors, in treating severe childhood epilepsies like Dravet and Lennox-Gastaut syndromes, further supports this notion.[22]

However, challenges remain. The development of 5-HT2C agonists has been hampered by concerns over off-target effects and potential side effects.[2] Future research should focus on:

-

Developing highly selective 5-HT2C agonists or positive allosteric modulators to minimize off-target activity at 5-HT2A and 5-HT2B receptors, which are associated with hallucinogenic effects and cardiac valvulopathy, respectively.[8]

-

Investigating the efficacy of 5-HT2C agonists in a wider range of genetic epilepsy models that better reflect the human condition.[22]

-

Elucidating the precise downstream mechanisms by which 5-HT2C receptor activation suppresses network hyperexcitability to identify further drug targets.

Conclusion

The serotonin 5-HT2C receptor plays a crucial, predominantly inhibitory role in the modulation of seizure activity. Its activation suppresses neuronal hyperexcitability through well-defined G-protein signaling pathways. A substantial body of preclinical evidence demonstrates that 5-HT2C agonists can effectively reduce seizure activity in diverse epilepsy models. While the therapeutic potential is significant, further development of highly selective compounds and continued investigation in relevant genetic models are necessary to translate these findings into safe and effective treatments for epilepsy.

References

- 1. researchgate.net [researchgate.net]

- 2. Role for serotonin2A (5-HT2A) and 2C (5-HT2C) receptors in experimental absence seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonergic 5-HT2C receptors as a potential therapeutic target for the design antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonergic 5-HT2C Receptors as a Potential Therapeutic Target f...: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 7. X-linked serotonin 2C receptor is associated with a non-canonical pathway for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of G-protein selectivity of human 5-HT2C and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT2C receptors inhibit and 5-HT1A receptors activate the generation of spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. en.bio-protocol.org [en.bio-protocol.org]

- 19. Locomotion test for mice [protocols.io]

- 20. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. pubs.acs.org [pubs.acs.org]

Bexicaserin's Engagement with GABAergic Neurotransmission: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexicaserin (formerly LP352) is an investigational, orally administered, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently in late-stage clinical development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its mechanism of action is centered on the activation of 5-HT2C receptors, which is thought to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizure activity.[4][5] This technical guide provides a comprehensive overview of this compound's core pharmacology, its proposed interaction with the GABAergic system, and a summary of key preclinical and clinical data.

Introduction to this compound

This compound is a novel small molecule designed for high selectivity and specificity as a 5-HT2C receptor agonist.[6] Unlike less selective serotonergic agents, this compound exhibits negligible affinity for the 5-HT2A and 5-HT2B receptor subtypes.[1][2] This targeted engagement is critical, as the lack of activity at the 5-HT2B receptor is expected to mitigate the risk of cardiac valvulopathy, a known concern with some non-selective serotonergic drugs.[1] The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy designation for this compound for the treatment of seizures associated with DEEs in patients two years of age and older.[2][7]

Core Pharmacological Profile

This compound's primary mechanism of action is the agonism of the 5-HT2C receptor. This interaction has been quantified in various preclinical studies, demonstrating its potency and selectivity.

Table 1: this compound Receptor Binding and Activity Profile

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 44 nM | Human | Radioligand Binding Assay | [6][8] |

| Receptor Selectivity | > 227-fold over 5-HT2A and 5-HT2B | Human | Radioligand Binding Assay | [6] |

| Functional Activity | Superagonist at 5-HT2C receptor | Human | Dynamic Mass Redistribution (DMR) | [8] |

| Off-Target Activity | No significant activity at 176 other targets | Human | Competition Radioligand Binding | [6] |

Proposed Mechanism of Action on GABAergic Neurotransmission

The anticonvulsant effects of this compound are believed to be mediated through the enhancement of GABAergic inhibitory tone. Activation of 5-HT2C receptors, which are expressed on GABAergic interneurons, is hypothesized to increase the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This, in turn, dampens the excessive neuronal firing characteristic of epileptic seizures.

Figure 1: Proposed signaling pathway of this compound's effect on GABAergic neurotransmission.

Experimental Protocols

Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) and selectivity of this compound for human 5-HT receptor subtypes.

-

Methodology :

-

Membranes from mammalian cells recombinantly expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.

-

A fixed concentration of a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) is incubated with the cell membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

Following incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

-

Off-Target Screening : A similar competition radioligand binding assay was utilized to evaluate this compound (at a concentration of 10 µM) against a panel of 176 other human molecular targets, including G-protein-coupled receptors, transporters, ion channels, and enzymes.[6]

Figure 2: Generalized workflow for the radioligand binding assay.

Clinical Efficacy in Developmental and Epileptic Encephalopathies

Clinical trials have demonstrated this compound's efficacy in reducing seizure frequency in patients with various DEEs. The PACIFIC trial (Phase 1b/2a) and its open-label extension (OLE) have provided significant data in this regard.

Table 2: Summary of Seizure Reduction in the PACIFIC Trial and OLE

| Study Phase | Patient Population | Treatment Group | Median Reduction in Countable Motor Seizure Frequency | Reference |

| PACIFIC Trial (RCT) | DEEs (DS, LGS, Other) | This compound | -59.8% | [9] |

| Placebo | -17.4% | [9] | ||

| Dravet Syndrome (DS) | This compound | -74.6% | [9][10] | |

| Lennox-Gastaut (LGS) | This compound | -50.8% | [9][10] | |

| Other DEEs | This compound | -65.5% | [9][10] | |

| Open-Label Extension (OLE) | All DEEs (12 months) | This compound | -59.3% | [11] |

| Placebo to this compound (6 months) | This compound | -57.3% | [12] | |

| Expanded Access Program (EAP) | All DEEs (18 months) | This compound | -60.2% | [10] |

| All DEEs (24 months) | This compound | -53.7% | [10] |

Clinical Trial Protocols

-

PACIFIC Study (Phase 1b/2a) : A double-blind, placebo-controlled trial in 52 participants (ages 12-65) with DEEs.[11][12]

-

DEEp SEA Study (Phase 3) : A global, double-blind, placebo-controlled trial in approximately 160 participants (ages 2-65) with Dravet syndrome.[3][13]

Conclusion and Future Directions

This compound is a selective 5-HT2C receptor superagonist with a pharmacological profile that makes it a promising candidate for the treatment of DEEs. Its proposed mechanism of enhancing GABAergic neurotransmission provides a strong rationale for its anticonvulsant effects. While clinical data robustly support its efficacy in reducing seizure frequency, further preclinical research, including direct electrophysiological studies on GABAergic interneurons, would be invaluable to fully elucidate the precise molecular and cellular mechanisms underlying its therapeutic action. The ongoing Phase 3 DEEp program will provide more definitive evidence of its safety and efficacy in a larger patient population.[2][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]

- 3. Longboard begins Phase III Dravet syndrome treatment trial [clinicaltrialsarena.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

- 7. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. neurologylive.com [neurologylive.com]

- 11. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]

- 12. neurologylive.com [neurologylive.com]

- 13. dravetsyndromenews.com [dravetsyndromenews.com]

An In-depth Technical Guide to Bexicaserin: An Investigational 5-HT2C Receptor Superagonist for Developmental and Epileptic Encephalopathies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Developmental and Epileptic Encephalopathies (DEEs) represent a group of severe, childhood-onset epilepsy syndromes characterized by refractory seizures and developmental stagnation or regression.[1] The significant unmet medical need for effective and well-tolerated therapies has driven research into novel mechanistic approaches.[2] Serotoninergic dysfunction has been implicated in the pathophysiology of epilepsy, making the serotonin (B10506) system a promising therapeutic target.[2] Bexicaserin (formerly LP352) is an investigational, orally administered, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently in late-stage clinical development for the treatment of seizures associated with DEEs.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation for this compound for this indication, underscoring its potential.

Mechanism of Action

This compound is a potent and highly selective 5-HT2C receptor superagonist.[5][6] Its therapeutic effect is believed to be mediated through the modulation of neuronal excitability.

2.1 Primary Pharmacodynamic Effect Activation of the 5-HT2C receptor by this compound is thought to suppress central hyperexcitability primarily by modulating GABAergic neurotransmission.[2][6] This leads to an increase in inhibitory tone within key neural circuits. Furthermore, preclinical evidence suggests that 5-HT2C receptor activation can reduce epileptic seizure activity by inhibiting CaV3 T-type calcium channels, which are involved in the high-frequency burst firing of neurons that can initiate seizures.[7]

2.2 Receptor Selectivity A key feature of this compound is its high selectivity for the 5-HT2C receptor with negligible affinity for the 5-HT2A and 5-HT2B receptor subtypes.[1][7] This selectivity is critical, as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy, a significant safety concern with previous serotonergic agents like fenfluramine.[7] This targeted profile is designed to provide anti-seizure efficacy while minimizing the risk of off-target effects, particularly cardiovascular toxicity.[1]

Preclinical and Non-Clinical Data

Preclinical studies have demonstrated the efficacy of this compound across various seizure models.[2][6] In vitro binding assays were conducted to confirm its selectivity and specificity.

3.1 Receptor Binding Profile The potential for off-target pharmacological interactions was evaluated using competition radioligand binding assays against a panel of 176 human molecular targets.[8] At a concentration of 10 µM, this compound did not exhibit significant activity (defined as ≥50% inhibition) at any target other than the 5-HT2C receptor.[8]

| Target Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2C |

| 5-HT2C | 44 nM | - |

| 5-HT2A | >10,000 nM | >227-fold |

| 5-HT2B | >10,000 nM | >227-fold |

| Table 1: Receptor Binding Affinity and Selectivity of this compound. Data sourced from in vitro binding assays.[8] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been characterized in Phase 1 first-in-human studies in healthy participants.

4.1 Pharmacokinetics this compound is rapidly absorbed and extensively metabolized. A high-fat meal did not significantly alter its exposure, allowing for administration without regard to food.[9]

-

Absorption: this compound is rapidly absorbed following oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1-2 hours.[9][10]

-

Distribution: Data on specific tissue distribution is not extensively published.

-

Metabolism: Metabolism is the primary route of clearance.[9] this compound is metabolized into three main circulatory, pharmacologically inactive metabolites: M9, M12, and M20.[9][10] M20 is the major metabolite, with plasma exposure levels ranging from 9 to 33 times higher than the parent drug.[10][11]

-

Excretion: The mean terminal elimination half-life ranges from 4.67 to 6.66 hours.[9] Less than 5% of the parent drug is eliminated unchanged in the urine, indicating that hepatic metabolism is the main elimination pathway.[9][10]

| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |

| Dose Range | 1, 3, 6, 12, 24 mg (single dose)[9] | 3 to 24 mg TID (up to 14 days)[10] |

| Median Tmax | 1.02 - 1.54 hours[9] | ~1 - 2 hours[10] |

| Mean T1/2 | 4.67 - 6.66 hours[9] | Not explicitly stated |

| Clearance (CL/F) | Not explicitly stated | 45.9 - 125 L/h[10] |

| Dose Proportionality | >55-fold Cmax increase for 24-fold dose increase[9] | Greater than dose-proportional increase[11] |

| Table 2: Summary of Key Pharmacokinetic Parameters from Phase 1 Studies. |

4.2 Pharmacodynamics Prolactin levels were measured as a pharmacodynamic biomarker to confirm central 5-HT2C receptor engagement. A dose-dependent increase in prolactin concentration was observed, suggesting successful target engagement in the central nervous system.[9][10]

Clinical Development and Efficacy

This compound is being evaluated in a global Phase 3 program (the DEEp Program) following positive results from the Phase 1b/2a PACIFIC study.[3][5]

5.1 PACIFIC Study (Phase 1b/2a) and Open-Label Extension (OLE) The PACIFIC study was a Phase 1b/2a trial that evaluated this compound in patients aged 12 to 65 with various DEEs, including Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).[3] Eligible participants who completed the initial trial could enroll in a 52-week open-label extension (OLE).[12] The OLE demonstrated a sustained and significant reduction in seizure frequency over 12 months.[3][12]

5.2 DEEp Program (Phase 3) The ongoing Phase 3 program includes two pivotal, global, double-blind, placebo-controlled trials:[5][13]

-

DEEp OCEAN Study: Enrolling ~320 participants (ages 2-65) with a broad range of DEEs.[5]

-

DEEp SEA Study: Enrolling ~160 participants (ages 2-65) specifically with Dravet syndrome.[13]

| Study / Population | Treatment Duration | Primary Endpoint | Median Seizure Frequency Reduction |

| PACIFIC Study (Initial Results) | - | Reduction in Seizure Frequency | DS: 72.1%LGS: 48.1%Other DEEs: 61.2%[13] |

| PACIFIC OLE | 12 Months | Countable Motor Seizures | Overall: 59.3%[3][4] |

| Expanded Access Program | 18 Months | Countable Motor Seizures | DS (n=3): 73.0%LGS (n=12): 51.9%Other DEEs (n=15): 61.5%[14] |

| Expanded Access Program | 24 Months | Countable Motor Seizures | DS (n=1): 100%LGS (n=6): 37.1%Other DEEs (n=10): 73.7%[14] |

| Table 3: Summary of Clinical Efficacy of this compound in DEEs. |

5.3 Safety and Tolerability Across clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[3][12] The majority of treatment-related adverse events have been mild to moderate.[9] The selective mechanism of action is expected to mitigate the risk of serious cardiovascular side effects seen with less selective serotonergic drugs.[7]

Experimental Protocols

6.1 Protocol: In Vitro Receptor Binding and Selectivity Assay

-

Objective: To determine the binding affinity (Ki) and selectivity of this compound for the human 5-HT2C receptor compared to other molecular targets.

-

Methodology:

-

Primary Screen: Competition radioligand binding assays were used. This compound at a 10 µM concentration was evaluated against a panel of 176 recombinant human molecular targets (including GPCRs, transporters, ion channels, etc.) transfected into mammalian cells.[8]

-

Binding Inhibition Measurement: The percentage inhibition of radioligand binding to each target was calculated. A threshold of ≥50% inhibition was considered significant activity.[8]

-

Follow-up Assays: For targets where significant activity was observed (i.e., 5-HT2C), follow-up concentration-response assays were conducted to determine the binding affinity (Ki).[8]

-

Functional Assays: Studies to determine functional agonism or antagonism were subsequently conducted to characterize the nature of the interaction.[8]

-

6.2 Protocol: Phase 3 DEEp OCEAN Study Design

-

Objective: To evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for countable motor seizures in participants with DEEs.[5]

-

Design: A global, randomized, double-blind, placebo-controlled study.[5]

-

Population: Approximately 320 participants, aged 2 to 65 years, with a diagnosis of a DEE.[5]

-

Methodology:

-

Screening Period (5 weeks): Eligibility assessment and baseline seizure frequency documentation.[5]

-

Baseline Period: Continued monitoring to establish a stable seizure baseline.[5]

-

Randomization: Participants are randomized to receive either this compound or a placebo.

-

Treatment Period (15 weeks total):

-

Primary Endpoint Assessment: The primary efficacy measure is the change in the frequency of countable motor seizures from baseline.[5]

-

Open-Label Extension (OLE): Eligible participants are offered the option to enroll in a 52-week OLE study to receive this compound.[5]

-

Conclusion

This compound is a promising investigational new drug for the treatment of seizures associated with a broad range of Developmental and Epileptic Encephalopathies. Its highly selective 5-HT2C superagonist mechanism is designed to offer a novel anti-seizure effect while avoiding the off-target liabilities of earlier serotonergic agents.[6][7] Robust clinical data from the PACIFIC study and its open-label extension show a significant and sustained reduction in seizure frequency with a favorable safety profile.[3] The ongoing global Phase 3 DEEp program will be critical in definitively establishing its efficacy and safety, potentially providing a much-needed new therapeutic option for this refractory patient population.

References

- 1. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]

- 2. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]

- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]

- 5. Longboard commences Phase III trial of this compound for DEEs seizure treatment [clinicaltrialsarena.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]

- 9. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 13. A New Medication for Epileptic Encephalopathy Initiates Phase 3 Clinical Trials [synapse.patsnap.com]

- 14. neurologylive.com [neurologylive.com]

Bexicaserin (AN352): A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Pharmacological Profile of a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexicaserin (also known as AN352 and LP352) is a novel, orally bioavailable, selective serotonin (B10506) 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Developed by Longboard Pharmaceuticals, this compound is designed for high selectivity for the 5-HT2C receptor with negligible affinity for the 5-HT2A and 5-HT2B subtypes, which may mitigate the risk of hallucinogenic effects and cardiac valvulopathy associated with less selective serotonergic agents.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.

Chemical Structure and Properties

This compound is a tricyclic benzodiazepine (B76468) derivative.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide[4] |

| Other Names | AN352, LP352[1] |

| CAS Number | 2035818-24-5[4] |

| Molecular Formula | C15H19F2N3O[4] |

| SMILES | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F[1] |

| InChI | InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1[1] |

| InChI Key | KGOOOHQKLRUVSF-VIFPVBQESA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 295.33 g/mol | [4] |

| Exact Mass | 295.14961856 Da | [4] |

| logP (Computed) | 1.7 | [4] |

| Topological Polar Surface Area | 44.4 Ų | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | DMSO: 50 mg/mL (169.30 mM) | [5] |

Pharmacology

This compound is a potent and selective 5-HT2C receptor superagonist.[2] A superagonist is a compound that is capable of producing a maximal response greater than the endogenous agonist.[5]

Table 3: Pharmacological Properties of this compound

| Parameter | Value | Details | Source |

| Mechanism of Action | Selective 5-HT2C receptor superagonist | Potently activates the 5-HT2C receptor. | [2] |

| Binding Affinity (Ki) | ≈ 13 nM | For the human 5-HT2C receptor. | [6] |

| Functional Potency (EC50) | ≈ 3 nM | In inositol (B14025) triphosphate (IP3) functional assays. | [6] |

| Selectivity | >100-fold over 5-HT2A and 5-HT2B receptors | Minimizes potential off-target effects. | [6] |

Signaling Pathways